2-(4-methoxyphenoxy)-N-[3-(piperidin-1-ylcarbonyl)phenyl]acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a methoxyphenoxy group, a piperidinylcarbonyl group, and a phenylacetamide group
Preparation Methods
The synthesis of 2-(4-methoxyphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenol with an appropriate acylating agent to form 4-methoxyphenyl acetate. This intermediate is then reacted with a piperidinylcarbonyl compound under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
2-(4-methoxyphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenoxy group, using reagents like halogens or nucleophiles under appropriate conditions.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application, such as its use in therapeutic research or chemical synthesis.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-methoxyphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Studied for its structural characterizations and quantum chemical properties.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 2-(4-methoxyphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide.
Properties
Molecular Formula |
C21H24N2O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[3-(piperidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-8-10-19(11-9-18)27-15-20(24)22-17-7-5-6-16(14-17)21(25)23-12-3-2-4-13-23/h5-11,14H,2-4,12-13,15H2,1H3,(H,22,24) |
InChI Key |
KIWXOLOAMVBFHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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